2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C10H17N3O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with diethyl acetal in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diethoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and nucleic acid interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloropyrimidine
- 2-amino-6-methylpyrimidin-4-one
- 2-amino-4-hydroxypyrimidine
Uniqueness
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is unique due to the presence of the diethoxyethyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
86944-23-2 |
---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-4-(1,1-diethoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O3/c1-4-15-10(3,16-5-2)7-6-8(14)13-9(11)12-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |
InChI Key |
DITHYGLMJJFBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=CC(=O)NC(=N1)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.